(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride: is a chemical compound with the molecular formula C9H17NO·HCl. It is a bicyclic amine derivative that is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction involving a furan derivative and an olefinic or acetylenic dienophile.
Introduction of the amine group: The bicyclic structure is then subjected to amination reactions to introduce the methanamine group.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic amination processes. The final product is often purified through crystallization or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted bicyclic compounds .
Scientific Research Applications
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with different substituents.
Bicyclo[3.3.1]nonane: Another bicyclic structure with distinct chemical properties.
Uniqueness
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride: is unique due to its specific amine substitution and hydrochloride salt form, which confer distinct chemical reactivity and biological activity compared to other bicyclic compounds .
Properties
IUPAC Name |
(3,3-dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)7-3-4-9(5-7,6-10)11-8;/h7H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDUSKJKJYSZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(O1)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.